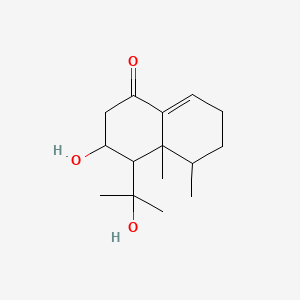

Nardosinonediol

Description

The compound 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one (hereafter referred to as the "target compound") is a polycyclic ketone featuring a hexahydronaphthalenone core with hydroxyl and dimethyl substituents. Its IUPAC name reflects the positions of key functional groups:

- A hydroxyl group at position 3.

- A 2-hydroxypropan-2-yl group at position 4.

- Methyl groups at positions 4a and 5.

Propriétés

IUPAC Name |

3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGFZLAYDIKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-diméthyl-2,3,4,5,6,7-hexahydronaphtalène-1-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la cyclisation d’un précurseur approprié, tel qu’une cyclohexanone substituée, suivie de modifications des groupes fonctionnels pour introduire les groupes hydroxyle et la partie isopropyle.

Cyclisation : La première étape implique souvent la cyclisation d’une cyclohexanone substituée en conditions acides ou basiques pour former le noyau hexahydronaphtalène.

Hydroxylation : L’introduction de groupes hydroxyle peut être obtenue par des réactions d’hydroxylation utilisant des réactifs tels que le tétroxyde d’osmium (OsO4) ou le permanganate de potassium (KMnO4).

Isopropylation : Le groupe isopropyle peut être introduit via une alkylation de Friedel-Crafts utilisant du chlorure d’isopropyle et un catalyseur acide de Lewis tel que le chlorure d’aluminium (AlCl3).

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu pour les étapes de cyclisation et d’hydroxylation, et l’utilisation de catalyseurs et de réactifs plus efficaces pour améliorer le rendement et réduire les coûts.

Analyse Des Réactions Chimiques

Types de réactions

La 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-diméthyl-2,3,4,5,6,7-hexahydronaphtalène-1-one peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle peuvent être oxydés en cétones ou en acides carboxyliques à l’aide d’oxydants tels que le trioxyde de chrome (CrO3) ou le dichromate de potassium (K2Cr2O7).

Réduction : Le groupe carbonyle peut être réduit en alcool à l’aide d’agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4).

Substitution : Les groupes hydroxyle peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile utilisant des réactifs tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3).

Réactifs et conditions courants

Oxydation : Trioxyde de chrome (CrO3) dans l’acide acétique.

Réduction : Borohydrure de sodium (NaBH4) dans le méthanol.

Substitution : Chlorure de thionyle (SOCl2) dans le dichlorométhane.

Principaux produits

Oxydation : Formation de cétones ou d’acides carboxyliques.

Réduction : Formation d’alcools secondaires.

Substitution : Formation d’halogénoalcanes ou d’autres dérivés substitués.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Pharmacological Potential

Research indicates that compounds similar to 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one exhibit significant pharmacological activities. For instance:

- Dopamine Receptor Modulation : Studies have shown that structurally related compounds can act as positive allosteric modulators of dopamine receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

- Antioxidant Activity : The compound's structure may confer antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in various diseases .

2. Synthesis and Derivatives

The synthesis of this compound has been explored in various studies. For example:

- A synthetic route involving the modification of naphthalene derivatives has been documented. This method allows for the production of analogs with enhanced biological activity or selectivity towards specific targets .

Materials Science

1. Polymer Chemistry

The unique structural features of 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one can be utilized in the development of new polymers:

- Thermoplastic Elastomers : The compound can be incorporated into polymer matrices to improve flexibility and thermal stability. This application is particularly relevant in the automotive and aerospace industries where material performance under varying temperatures is critical .

Environmental Applications

1. Bioremediation

Research into the environmental impact of organic compounds has identified potential uses for 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one in bioremediation efforts:

- Contaminant Degradation : The compound may serve as a model for developing bioremediation agents capable of degrading persistent organic pollutants (POPs) in contaminated environments .

Case Studies

Mécanisme D'action

Le mécanisme d’action de la 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-diméthyl-2,3,4,5,6,7-hexahydronaphtalène-1-one implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle et le noyau hexahydronaphtalène lui permettent de former des liaisons hydrogène et des interactions hydrophobes avec les protéines et les enzymes, modulant ainsi leur activité.

Cibles et voies moléculaires

Enzymes : Le composé peut inhiber ou activer les enzymes en se liant à leurs sites actifs.

Récepteurs : Il peut interagir avec les récepteurs de surface cellulaire, influençant les voies de transduction du signal.

ADN/ARN : Le composé peut se lier aux acides nucléiques, affectant l’expression des gènes et la synthèse des protéines.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Research Findings and Discussion

Structural Implications

Analytical Techniques

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting applicability for resolving the target compound’s structure if crystallized .

- Spectroscopy: Brasilianoid E’s NMR and IR data () provide a template for characterizing hydroxyl and carbonyl groups in the target compound .

Activité Biologique

3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and mechanisms of action.

- IUPAC Name : 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one

- Molecular Formula : C15H28O2

- Molecular Weight : 240.3816 g/mol

- CAS Number : 4666-84-6

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that naphthalene derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The hydroxyl groups in the structure of 3-hydroxy derivatives are crucial for this activity.

Anti-inflammatory Effects

Compounds related to 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. A study investigating various naphthalene derivatives found that they exhibited inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Antimicrobial | Cell membrane disruption |

Case Studies

- Antioxidant Efficacy : In a controlled study involving human fibroblast cells exposed to oxidative stressors, the application of 3-hydroxy derivatives resulted in a significant reduction in oxidative damage markers compared to untreated controls. This supports the hypothesis that structural features contribute to enhanced antioxidant capacity.

- Inhibition of Inflammatory Cytokines : A study using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 3-hydroxy derivatives led to a marked decrease in TNF-alpha and IL-6 levels. These findings suggest potential applications in managing inflammatory diseases.

- Antimicrobial Testing : In vitro testing against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The results indicate promise for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.